3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Posizolid is an oxazolidinone antibiotic that was under investigation by AstraZeneca for the treatment of bacterial infections. It is known for its ability to inhibit 98% of all Gram-positive bacteria tested in vitro at a concentration of 2 mg/L . Despite its promising antibacterial properties, AstraZeneca discontinued its development after phase I trials .
准备方法
The synthesis of Posizolid involves the formation of the oxazolidinone ring, which is a key structural component of the compound. The synthetic route typically includes the reaction of an appropriate amine with a carbonyl compound to form the oxazolidinone ring. Specific details on the industrial production methods are not widely available, but the general approach involves standard organic synthesis techniques .
化学反应分析
Posizolid, like other oxazolidinones, undergoes several types of chemical reactions:
Oxidation: Posizolid can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: The compound can be reduced, but this reaction is less common in its typical applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
作用机制
Posizolid exerts its antibacterial effects by selectively inhibiting bacterial protein synthesis. It binds to the bacterial ribosome at the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This inhibition blocks the translation process, effectively halting bacterial protein synthesis and leading to bacterial cell death .
相似化合物的比较
Posizolid belongs to the oxazolidinone class of antibiotics, which includes several other compounds:
Linezolid: The first oxazolidinone approved for clinical use, effective against a wide range of Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with improved potency and a better safety profile compared to Linezolid.
Sutezolid: Another oxazolidinone with promising activity against tuberculosis.
Radezolid: Developed for its enhanced activity and broader spectrum compared to Linezolid.
Contezolid: Known for its effectiveness against multi-resistant bacterial strains.
Posizolid is unique in its specific binding affinity and inhibition mechanism, although it shares the general characteristics of the oxazolidinone class.
属性
分子式 |
C21H21F2N3O7 |
---|---|
分子量 |
465.4 g/mol |
IUPAC 名称 |
3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H21F2N3O7/c22-15-7-13(26-14(11-32-21(26)30)10-31-18-3-6-33-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(29)17(28)9-27/h1,3,6-8,14,17,27-28H,2,4-5,9-11H2 |
InChI 键 |
JNSPVROPDISGLS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC=C1C2=C(C=C(C=C2F)N3C(COC3=O)COC4=NOC=C4)F)C(=O)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。